molecular formula C21H15F2N5O B2412245 2-chloro-N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)benzamide CAS No. 1207013-60-2

2-chloro-N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)benzamide

Cat. No. B2412245
CAS RN: 1207013-60-2
M. Wt: 391.382
InChI Key: FHIWXEYXVXPYOM-UHFFFAOYSA-N
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Description

“2-chloro-N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The compound also includes a piperidine ring, a common feature in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) .

Scientific Research Applications

Luminescent Properties and Electron Transfer

Research into compounds structurally related to "2-chloro-N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)benzamide" has explored their luminescent properties and photo-induced electron transfer. For example, studies on piperazine substituted naphthalimide model compounds have shown that fluorescence spectra data can be characteristic of pH probes, suggesting potential applications in sensing and imaging technologies (Gan, Chen, Chang, & Tian, 2003).

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones have demonstrated significant activity against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Patel & Patel, 2010).

Potential Antipsychotic Agents

Heterocyclic analogues have been prepared and evaluated as potential antipsychotic agents, showing promise in vitro and in vivo for their binding affinity to dopamine and serotonin receptors (Norman, Navas, Thompson, & Rigdon, 1996).

Orexin Receptor Antagonism

The study of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) has contributed to the understanding of orexin 1 and 2 receptor antagonism, offering insights into the development of insomnia treatments (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Synthesis of Fluorinated Heterocycles

Research has also extended to the synthesis of fluorinated heterocycles, highlighting the role of these compounds in pharmaceutical and agrochemical industries. Studies have reported on the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, showcasing their potential in drug development and other applications (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, & Wang, 2017).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c22-16-5-7-17(8-6-16)28-20(14-9-11-24-12-10-14)19(26-27-28)21(29)25-13-15-3-1-2-4-18(15)23/h1-12H,13H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIWXEYXVXPYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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